molecular formula C16H17N5O B2634855 2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide CAS No. 2034404-22-1

2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide

Katalognummer: B2634855
CAS-Nummer: 2034404-22-1
Molekulargewicht: 295.346
InChI-Schlüssel: QRXFNWQUVDSWIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is a synthetic small molecule designed for research purposes, integrating a benzimidazole moiety linked via an acetamide bridge to a tetrahydropyrazolopyridine core. This specific architecture is of significant interest in medicinal chemistry for the development of novel enzyme inhibitors. Hybrid molecules containing the benzimidazole scaffold are frequently investigated for their potential to inhibit crucial enzymes. For instance, similar structural frameworks have been explored as potent inhibitors of enzymes like α-glucosidase, which is a target in managing type 2 diabetes . Concurrently, the pyrazolopyridine core is a privileged structure in drug discovery, often associated with biological activity. Research on related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl structures indicates their relevance in synthesizing complex molecules for pharmaceutical screening . The strategic combination of these two heterocyclic systems in a single molecule makes this compound a valuable probe for studying enzyme kinetics and for the structure-activity relationship (SAR) analysis relevant to various disease pathways. Furthermore, the anti-virulence strategy, which aims to disarm pathogens by inhibiting their virulence factors like toxins, represents a promising alternative to conventional antibiotics and is a key area where such enzyme inhibitors are applied . This compound is intended for use in non-clinical, target-based assays to elucidate novel mechanisms of action and identify potential therapeutic leads.

Eigenschaften

IUPAC Name

2-(benzimidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(10-20-11-17-14-3-1-2-4-15(14)20)19-12-6-8-21-13(9-12)5-7-18-21/h1-5,7,11-12H,6,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXFNWQUVDSWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole ring . The pyrazolopyridine moiety can be synthesized through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids . The final step involves coupling these two moieties through an acetamide linkage, often using reagents like acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce partially hydrogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Applications Source
Target Compound : 2-(1H-1,3-Benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide Pyrazolo-pyridine + Benzodiazole Acetamide linker Hypothesized kinase inhibition (structural inference) N/A
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetyl hydrazones Triazolo-pyrimidine Oxoacetyl hydrazone, methyl groups Herbicidal, fungicidal (EC₅₀: 10–50 μM)
5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo-pyrimidine Fluorophenyl, trifluoromethyl, carboxylic acid Not reported (structural analog for agrochemicals)
2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}acetic acid Pyrazolo-pyridine Acetic acid substituent Synthetic intermediate, non-medical research
5,7-Dimethyl-pyrazolo[1,5-a]pyrimidin-2-one Pyrazolo-pyrimidine Dimethyl groups, ketone Building block for bioactive molecule synthesis

Key Structural and Functional Differences

Core Heterocycle Modifications

  • Benzodiazole vs. Triazolo-Pyrimidine : The target compound’s benzodiazole group may enhance binding to aromatic receptor pockets compared to triazolo-pyrimidine derivatives, which exhibit broader agrochemical activity .
  • Pyrazolo-Pyridine vs.

Substituent Effects

  • Electron-Withdrawing Groups : Analogs with trifluoromethyl (e.g., EN300-01639 in ) show increased electrophilicity, enhancing reactivity but possibly reducing solubility.
  • Chiral Centers : The introduction of chiral centers in acetyl hydrazone derivatives (e.g., ) improves herbicidal activity by up to 40%, suggesting stereochemistry is critical for the target compound’s optimization .

Linker Functionality

  • Acetamide vs. Carboxylic Acid : The acetamide linker in the target compound may reduce metabolic clearance compared to carboxylic acid derivatives (e.g., ), which are prone to glucuronidation .

Research Findings and Implications

Agrochemical Potential: Triazolo-pyrimidine acetyl hydrazones () demonstrate EC₅₀ values of 10–50 μM against Amaranthus retroflexus, suggesting the target compound’s benzodiazole-pyrazolo-pyridine hybrid could achieve comparable or superior activity with optimized substituents .

Pharmacokinetic Profiling : Pyrazolo-pyridine acetic acid derivatives () exhibit logP values ~1.8, indicating moderate lipophilicity. The target compound’s benzodiazole group may increase logP, requiring formulation adjustments for bioavailability .

Synthetic Accessibility : Pyrazolo-pyridine building blocks (e.g., tert-butyl carbamate in ) are commercially available at high costs (€807/50 mg), suggesting the target compound’s synthesis may require cost-efficient routes .

Biologische Aktivität

2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a benzimidazole and a pyrazolopyridine moiety, both known for their diverse pharmacological properties. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(benzimidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide. Its molecular formula is C16H17N5OC_{16}H_{17}N_5O, and it has a molecular weight of approximately 299.34 g/mol. The structure allows for various interactions with biological targets due to the presence of multiple nitrogen atoms and aromatic systems.

The biological activity of this compound primarily involves its interaction with enzymes and molecular pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphoinositide 3-kinases (PI3K), particularly the delta isoform (PI3Kδ), which plays a crucial role in cell signaling pathways related to cancer and inflammation. In vitro studies have reported IC50 values in the low nanomolar range (18 nM) for PI3Kδ inhibition .
  • DNA Interaction : The benzimidazole component is known to interact with DNA structures, potentially inhibiting topoisomerases or other DNA-binding proteins .

Biological Activities

Recent studies highlight various biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. The compound's ability to inhibit PI3Kδ suggests potential applications in treating hematological malignancies .

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against various pathogens. Preliminary findings suggest that it possesses notable antibacterial effects .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It may modulate cytokine production and reduce inflammatory markers in vitro .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on PI3K Inhibition : A study demonstrated that the compound effectively inhibited PI3Kδ in cellular assays with a selectivity index favoring PI3Kδ over other isoforms . This selectivity is critical for minimizing side effects in therapeutic applications.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control compounds .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Biological ActivityIC50 Value (nM)SelectivityReference
PI3Kδ Inhibition18High
AntimicrobialVariesN/A
Anti-inflammatoryN/AN/A

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazolo-pyridine amine derivative (e.g., 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine) with a benzodiazolyl-acetyl chloride intermediate. The reaction is conducted in anhydrous dichloromethane or THF with a base like triethylamine to neutralize HCl byproducts. Reaction optimization includes controlling temperature (0–25°C) and monitoring via TLC/HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on 1H/13C NMR (to identify aromatic protons and carbonyl groups), FT-IR (amide C=O stretch at ~1650–1700 cm⁻¹), and mass spectrometry (ESI or EI-MS for molecular ion verification). Elemental analysis ensures purity (>95%), while X-ray crystallography may resolve regiochemistry in ambiguous cases .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for developing enzyme inhibitors (e.g., kinases) due to its pyrazolo-pyridine core, which mimics ATP-binding motifs. Its benzodiazolyl group enhances π-π stacking with hydrophobic enzyme pockets, making it useful in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrazolo-pyridine core be addressed?

Regioselectivity in pyrazolo-pyridine derivatives is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., nitro or methoxy) can bias substitution toward the 3- or 7-positions. For example, bulky substituents on the pyridine ring favor functionalization at the less hindered pyrazole nitrogen .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Yield optimization involves:

  • Protecting groups : Temporarily masking reactive amines (e.g., Boc or Fmoc) to prevent side reactions during acylations .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction times .
  • Catalysis : Pd-mediated cross-couplings (Suzuki, Buchwald-Hartwig) improve efficiency in aryl-amide bond formation .

Q. How do structural modifications influence the compound’s biological activity?

Key modifications include:

  • Benzodiazolyl substitution : Electron-withdrawing groups (Cl, NO₂) at the 5-position enhance binding affinity to serine/threonine kinases .
  • Pyridine saturation : Reducing the pyridine ring (4H,5H,6H,7H) increases conformational flexibility, improving selectivity for G-protein-coupled receptors .
  • Acetamide linker : Replacing the acetamide with sulfonamide groups alters pharmacokinetics (e.g., logP, bioavailability) .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Solutions include:

  • Dose-response curves : Validate IC₅₀ values across multiple replicates.
  • Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and SPR binding studies.
  • Meta-analysis : Compare data from peer-reviewed studies using standardized protocols (e.g., NIH/NCATS guidelines) .

Methodological Challenges & Solutions

Q. What are the limitations of current crystallization techniques for this compound?

The compound’s low solubility in common solvents (water, ethanol) complicates crystal growth. Strategies include:

  • Co-crystallization : Use carboxylic acid co-formers (e.g., succinic acid) to improve lattice stability.
  • High-throughput screening : Test >50 solvent mixtures (e.g., DMF/water, acetone/heptane) to identify optimal conditions .

Q. How can computational tools predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina, Glide) models binding modes using X-ray structures of target proteins (e.g., PDB entries). Machine learning (e.g., AlphaFold) predicts off-target effects by analyzing sequence homology across proteomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.